molecular formula C19H16NOP B1605862 N-diphenylphosphoryl-1-phenylmethanimine CAS No. 67764-52-7

N-diphenylphosphoryl-1-phenylmethanimine

Cat. No.: B1605862
CAS No.: 67764-52-7
M. Wt: 305.3 g/mol
InChI Key: JLAOYBRAGQKVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Diphenylphosphoryl-1-phenylmethanimine (CAS RN: 67764-52-7) is a phosphinic amide derivative with the molecular formula C₁₉H₁₆NOP and an average molar mass of 305.317 g/mol . Its structure features a benzylidene group (Ph–CH=N–) linked to a diphenylphosphoryl moiety (Ph₂P(O)–), making it a hybrid of imine and phosphine oxide functionalities. The mono-isotopic mass (305.096951 Da) and stereochemical details (double-bond configuration) further highlight its structural complexity .

Properties

IUPAC Name

N-diphenylphosphoryl-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16NOP/c21-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAOYBRAGQKVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60345969
Record name N-diphenylphosphoryl-1-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67764-52-7
Record name N-diphenylphosphoryl-1-phenylmethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60345969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P,P-Diphenyl-N-(phenylmethylene)phosphinic amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-diphenylphosphoryl-1-phenylmethanimine can be synthesized through a series of chemical reactions. One common method involves the condensation of diphenylphosphinic chloride with benzylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-diphenylphosphoryl-1-phenylmethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amines.

Scientific Research Applications

N-diphenylphosphoryl-1-phenylmethanimine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-diphenylphosphoryl-1-phenylmethanimine involves its interaction with specific molecular targets. The phosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phosphorylated Imines

Phosphorylated imines are a class of compounds where the imine nitrogen is functionalized with phosphorus-containing groups. Below is a comparative analysis of N-diphenylphosphoryl-1-phenylmethanimine and its analogs:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
This compound C₁₉H₁₆NOP 305.317 Phenyl (Ph) on P and imine High aromaticity; potential ligand applications
N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine C₁₃H₁₇F₃NO₄P 339.25 Trifluoromethyl (CF₃), ethoxy (OEt) Enhanced electrophilicity due to CF₃
N-Benzylidene-P,P-diphenylphosphinic amide C₁₉H₁₆NOP 305.317 Synonymous with the target compound Identical structure, alternate naming
N-(Diphenylmethylene)-1-(4-methoxyphenyl)pent-4-en-2-amine C₂₅H₂₄N₂O 368.48 Methoxy (OMe), pentenyl chain Increased solubility from OMe
Key Observations :
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in N-diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine increases electrophilicity at the imine carbon, enhancing reactivity toward nucleophiles compared to the phenyl-substituted parent compound .
  • Solubility and Stability : Methoxy (OMe) substituents, as seen in N-(diphenylmethylene)-1-(4-methoxyphenyl)pent-4-en-2-amine , improve solubility in polar solvents but may reduce thermal stability due to steric and electronic effects .
  • Synthetic Flexibility : Fluorinated analogs (e.g., CF₃) are often prioritized in agrochemical and pharmaceutical research for their metabolic stability and bioavailability .

Biological Activity

N-diphenylphosphoryl-1-phenylmethanimine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on its anticancer properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of diphenylphosphoryl chloride with 1-phenylmethanamine. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and necroptosis in cancer cells.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis
MCF-720Necroptosis
A54925Apoptosis/Necroptosis

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Reactive Oxygen Species (ROS) : The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Inhibition of Anti-apoptotic Proteins : It may inhibit proteins such as Bcl-2, promoting apoptosis.
  • Subcellular Localization : Studies indicate that the compound preferentially accumulates in mitochondria, where it disrupts mitochondrial membrane potential, triggering cell death pathways.

Study 1: Anticancer Efficacy in Vivo

In a recent animal model study, this compound was administered to mice with xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.

Study 2: Mechanistic Insights

A mechanistic study utilizing confocal microscopy revealed that the compound localized in mitochondria and lysosomes, correlating with its cytotoxic effects. The study emphasized the importance of subcellular localization for efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-diphenylphosphoryl-1-phenylmethanimine
Reactant of Route 2
Reactant of Route 2
N-diphenylphosphoryl-1-phenylmethanimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.